molecular formula C6H7N3 B2738912 1,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 856860-16-7

1,5-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2738912
CAS No.: 856860-16-7
M. Wt: 121.143
InChI Key: WFJIZCZXTPDLEO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H7N3. It is a derivative of pyrazole, characterized by the presence of two methyl groups at positions 1 and 5, and a cyano group at position 4 on the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,5-dimethylpyrazole with cyanogen bromide in the presence of a base can yield this compound . Another method involves the use of palladium-catalyzed coupling reactions, which allow for the formation of the pyrazole ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1,5-Dimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carbonitrile: Similar structure but with different substitution pattern.

    3,5-Dimethyl-1H-pyrazole-4-carbonitrile: Another isomer with different methyl group positions.

    1,5-Dimethyl-1H-pyrazole-3-carbonitrile: Similar compound with cyano group at position 3.

Uniqueness

1,5-Dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

1,5-dimethylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-6(3-7)4-8-9(5)2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJIZCZXTPDLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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